

A Technical Guide to the Solubility of 3,7-Dimethylnonane in Organic Solvents

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Compound of Interest

Compound Name: 3,7-Dimethylnonane

Cat. No.: B103575

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **3,7-Dimethylnonane**, a branched alkane, in a range of common organic solvents. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from structurally similar molecules and established principles of organic chemistry to provide a robust predictive framework and detailed experimental protocols for precise determination.

Introduction to 3,7-Dimethylnonane

3,7-Dimethylnonane (C₁₁H₂₄) is a branched-chain alkane, a class of saturated hydrocarbons. [1] Its non-polar nature is the primary determinant of its solubility behavior. [2][3] Alkanes are generally characterized by their hydrophobicity and their affinity for non-polar or weakly polar organic solvents. [4][5][6][7] The principle of "like dissolves like" is fundamental to understanding the solubility of **3,7-Dimethylnonane**; it is expected to be readily soluble in solvents with similar low polarity and less soluble in polar solvents. [7]

Physicochemical Properties of **3,7-Dimethylnonane**:

Property	Value	Reference
Molecular Formula	C ₁₁ H ₂₄	[1][8][9][10]
Molecular Weight	156.31 g/mol	[1][8][9]
Density	0.741 g/cm ³	[8]
Boiling Point	183.3 °C at 760 mmHg	[8]
Melting Point	-57.06 °C (estimate)	[8]
XLogP3	5.6	[8][9]

The high XLogP3 value indicates a strong preference for lipophilic (non-polar) environments over hydrophilic (polar) ones.

Predicted Solubility of 3,7-Dimethylnonane

While specific quantitative solubility data for **3,7-Dimethylnonane** is not extensively published, its solubility can be reliably predicted based on the behavior of similar alkanes, such as the straight-chain isomer, undecane.[11][12] Branched alkanes are known to be soluble in non-polar solvents.[13]

Table 1: Predicted Solubility of **3,7-Dimethylnonane** in Common Organic Solvents at Standard Temperature and Pressure (25 °C, 1 atm)

Solvent	Solvent Polarity	Predicted Solubility	Rationale
Hexane	Non-polar	Miscible	"Like dissolves like"; both are non-polar alkanes.[14]
Toluene	Non-polar (aromatic)	Miscible	Toluene is a non-polar solvent that readily dissolves other hydrocarbons.[11]
Diethyl Ether	Slightly polar	Soluble	Diethyl ether is a common solvent for non-polar compounds. [14]
Acetone	Polar aprotic	Partially Soluble / Miscible in some proportions	Acetone has a dipole moment but also a non-polar character, allowing for some miscibility with alkanes.[15]
Ethanol	Polar protic	Partially Soluble / Limited Miscibility	The polar hydroxyl group of ethanol limits its ability to dissolve non-polar alkanes, though some solubility is expected.[12][16]
Water	Polar protic	Insoluble	As a non-polar hydrocarbon, 3,7-Dimethylnonane is hydrophobic and will not dissolve in water. [4]

Experimental Determination of Solubility

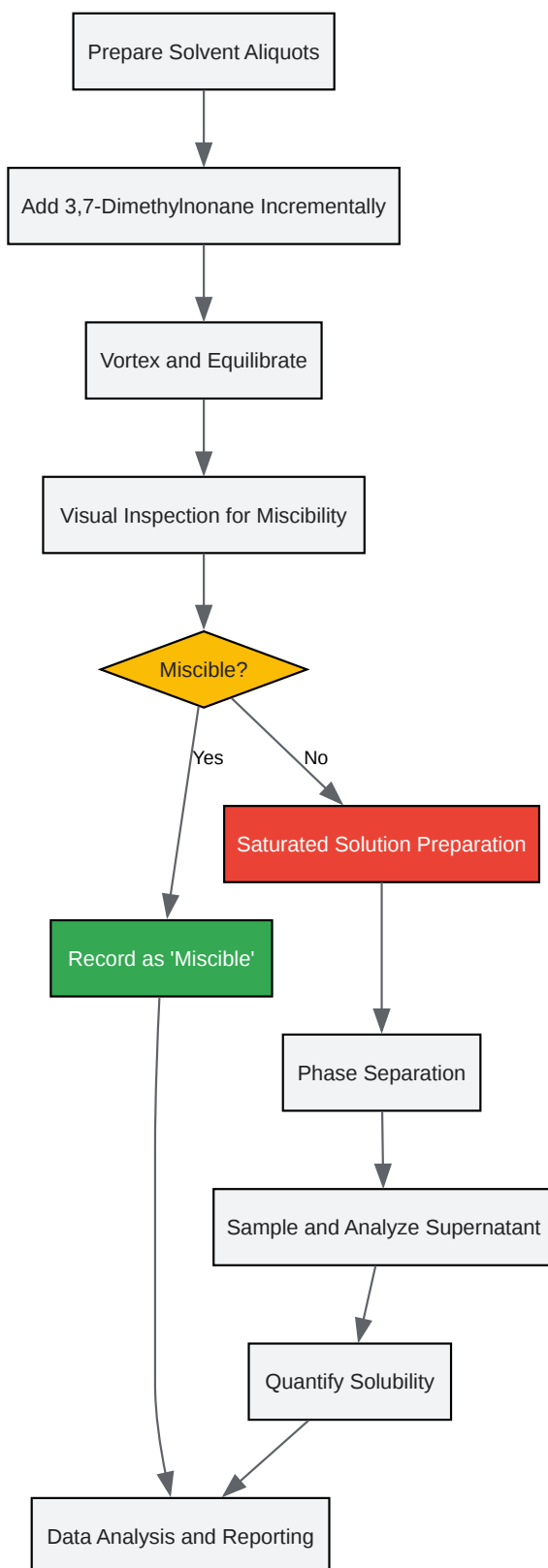
To obtain precise quantitative data for the solubility of **3,7-Dimethylnonane** in various organic solvents, a systematic experimental approach is required. The following protocol outlines a standard method for determining the miscibility and, if applicable, the solubility limit of a liquid in a liquid solvent.

Materials and Equipment

- **3,7-Dimethylnonane** ($\geq 98\%$ purity)
- Selected organic solvents (analytical grade): Hexane, Toluene, Diethyl Ether, Acetone, Ethanol
- Glass test tubes with stoppers or screw caps
- Graduated pipettes or micropipettes
- Vortex mixer
- Constant temperature bath or water bath
- Analytical balance (for solubility by mass)
- Gas chromatograph with a flame ionization detector (GC-FID) (for quantitative analysis)

Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of **3,7-Dimethylnonane**.



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Solubility Determination Workflow

Detailed Experimental Protocol

Part 1: Miscibility Determination

- **Preparation:** Label a series of clean, dry test tubes for each solvent to be tested.
- **Solvent Addition:** Into each corresponding test tube, pipette a precise volume (e.g., 2 mL) of the organic solvent.
- **Titration with Solute:** Gradually add known volumes of **3,7-Dimethylnonane** to the solvent, starting with a small increment (e.g., 0.1 mL).
- **Mixing and Observation:** After each addition, securely cap the test tube and vortex for 30-60 seconds to ensure thorough mixing. Allow the mixture to stand for at least 5 minutes. Visually inspect the mixture for homogeneity. The absence of phase separation, cloudiness, or droplets indicates miscibility at that proportion.
- **Continue Titration:** Continue adding increments of **3,7-Dimethylnonane**, mixing and observing after each addition, until a significant volume has been added (e.g., a 1:1 volume ratio with the solvent) or until phase separation occurs.
- **Recording Results:** If no phase separation is observed up to a 1:1 ratio (or higher), the two liquids are considered miscible. If phase separation occurs, proceed to Part 2 to determine the solubility limit.

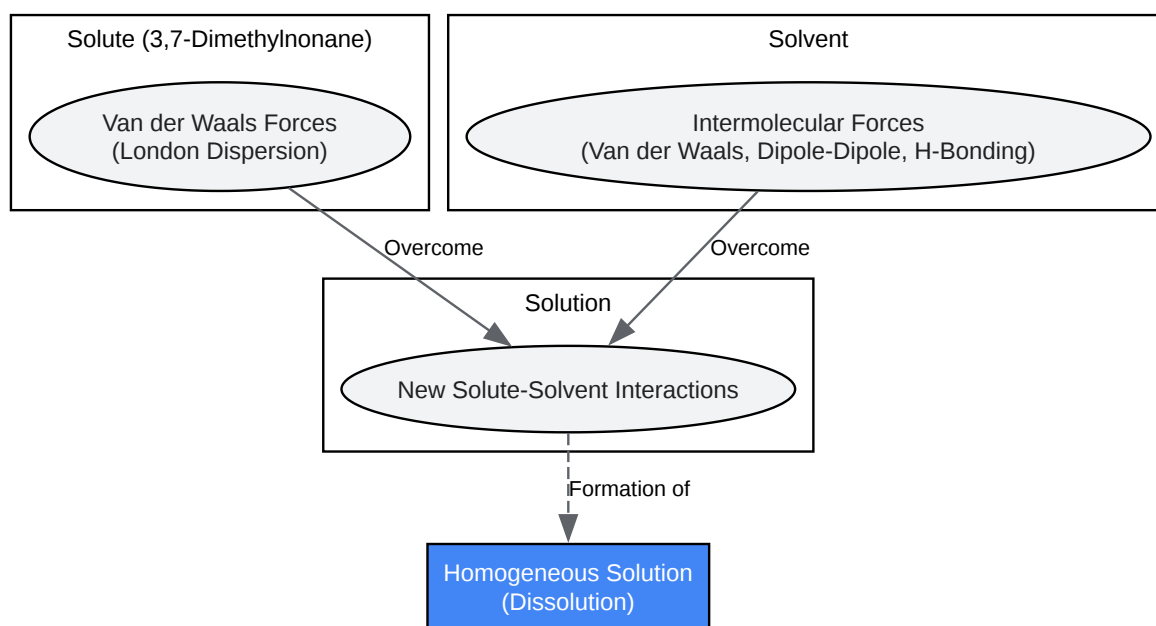
Part 2: Quantitative Solubility Determination (for partially miscible systems)

- **Preparation of a Saturated Solution:** In a larger vessel, prepare a two-phase mixture of **3,7-Dimethylnonane** and the solvent in a ratio known to be immiscible (e.g., 1:1 by volume).
- **Equilibration:** Vigorously agitate the mixture for an extended period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) using a constant temperature bath and a magnetic stirrer. This ensures that the solvent layer becomes saturated with **3,7-Dimethylnonane**.
- **Phase Separation:** Allow the mixture to stand undisturbed in the constant temperature bath until two clear, distinct layers are formed.

- Sampling: Carefully extract an aliquot of the solvent-rich layer (the supernatant, which will be the upper or lower layer depending on the relative densities) using a pipette, ensuring that none of the undissolved **3,7-Dimethylnonane** phase is collected.
- Analysis: Analyze the concentration of **3,7-Dimethylnonane** in the collected aliquot using a pre-calibrated Gas Chromatograph with a Flame Ionization Detector (GC-FID).
- Calculation: From the concentration determined by GC-FID and the density of the solvent, calculate the solubility in terms of g/100 mL, mol/L, or other desired units.

Theoretical Framework of Solubility

The solubility of a non-polar molecule like **3,7-Dimethylnonane** in an organic solvent is governed by the intermolecular forces between the solute and solvent molecules.



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Intermolecular Forces in Dissolution

For dissolution to occur, the energy required to overcome the solute-solute and solvent-solvent intermolecular interactions must be compensated by the energy released upon the formation of new solute-solvent interactions. In the case of **3,7-Dimethylnonane** and a non-polar solvent

like hexane, both the existing and new interactions are primarily weak van der Waals forces (London dispersion forces), resulting in a minimal energy barrier to mixing and thus, high solubility (miscibility).[5][6] When the solvent is polar, such as ethanol, the strong hydrogen bonds between solvent molecules must be broken, which is energetically unfavorable as they are replaced by weaker van der Waals interactions with the alkane. This results in lower solubility.[16]

Conclusion

3,7-Dimethylnonane is expected to exhibit high solubility in non-polar organic solvents and limited solubility in polar organic solvents, consistent with the established principles of alkane chemistry. The provided experimental protocols offer a robust framework for the precise quantitative determination of its solubility, which is crucial for applications in chemical synthesis, formulation development, and theoretical modeling. For professionals in drug development, understanding the solubility of such excipients is vital for formulation design and ensuring the stability and bioavailability of pharmaceutical products.

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